(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid often involves multi-step chemical processes, including the resolution of racemic mixtures into enantiomers and the formation of diastereomeric salts. For instance, Piwowarczyk et al. (2008) described the preparation of enantiomers of a related compound using diastereomeric salt formation with brucine and strychnidine, demonstrating their potential as chiral resolving agents (Piwowarczyk et al., 2008).
Molecular Structure Analysis
X-ray crystallography is a common technique for elucidating the molecular structure of compounds. For example, Maurin et al. (2002) provided crystal and molecular structures for a similar compound, showing alternative packings and discussing hydrogen bond energies (Maurin et al., 2002). These studies are crucial for understanding the 3D arrangement of atoms within a molecule and its implications on reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of (2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid derivatives can be explored through various reactions, including cyclization and decarboxylation. Boto et al. (2001) discussed a synthesis involving oxidative decarboxylation and beta-iodination of amino acids, leading to 2,3-disubstituted pyrrolidines and piperidines, which underscores the diverse reactivity of these compounds (Boto et al., 2001).
Physical Properties Analysis
The physical properties of a compound, such as melting points, solubility, and crystallinity, are influenced by its molecular structure. Investigations into these aspects can provide insights into the compound's behavior under different conditions. Studies like those by Ramasubramanian et al. (2007) on related compounds contribute to understanding these properties through crystallography and hydrogen bonding analysis (Ramasubramanian et al., 2007).
Scientific Research Applications
Chiral Resolving Agents A study by Piwowarczyk et al. (2008) highlights the use of enantiomers of (2R∗,3R∗)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids, closely related to your compound of interest, as novel chiral resolving agents. These compounds demonstrated their potential in chromatographic separation of diastereomeric amides and esters, showing their applicability in enantioselective processes (Piwowarczyk et al., 2008).
Crystallographic Studies Research by Maurin et al. (2002) provides insights into the crystal and molecular structures of enantiomers similar to the compound . These studies contribute significantly to understanding the molecular configurations and interactions, vital for applications in crystallography and material science (Maurin et al., 2002).
Potential in Cancer Treatment The compound has been mentioned in the context of Aurora kinase inhibitors, indicating its potential relevance in cancer research and therapy. While the specific role of your compound is not detailed, its structural relation to these inhibitors suggests possible applications in medicinal chemistry and drug development (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Activity Studies have also explored the antibacterial properties of compounds structurally related to (2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid. These compounds show promising activity against a range of bacteria, suggesting the potential of your compound in antimicrobial research (Iso et al., 1996).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves a discussion of unanswered questions about the compound and suggestions for future research.
properties
IUPAC Name |
(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYLVDCFTICBTB-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350028 | |
Record name | rac trans-4-Cotinine Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
CAS RN |
161171-06-8 | |
Record name | rac trans-4-Cotinine Carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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